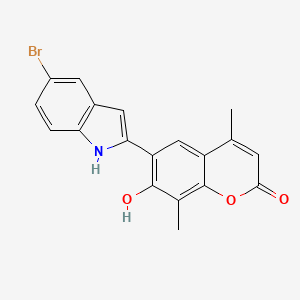
6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the chromenone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indole-2-carbaldehyde
- 5-bromo-1H-indol-2-yl)methanol
- 5-bromo-1H-indole-2-boronic acid
Uniqueness
6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its combined indole and chromenone structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that contain only one of these moieties.
Properties
Molecular Formula |
C19H14BrNO3 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C19H14BrNO3/c1-9-5-17(22)24-19-10(2)18(23)14(8-13(9)19)16-7-11-6-12(20)3-4-15(11)21-16/h3-8,21,23H,1-2H3 |
InChI Key |
HVHNLVVEQCTDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=C(N3)C=CC(=C4)Br)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















